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Compound of Interest

Compound Name: 5,6-Dimethyl-1,10-phenanthroline

Cat. No.: B1329572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-
Dimethyl-1,10-phenanthroline, a significant heterocyclic organic compound utilized in various

chemical and pharmaceutical research domains. The document details available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data,

alongside standardized experimental protocols for data acquisition.

Spectroscopic Data
The following sections present the available spectroscopic data for 5,6-Dimethyl-1,10-
phenanthroline, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The proton NMR spectrum of 5,6-Dimethyl-1,10-phenanthroline exhibits characteristic signals

for its aromatic protons and methyl groups.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.091 dd J = 4.3, 1.7 Hz H-2, H-9

8.305 d J = 8.4 Hz H-4, H-7

7.557 dd J = 8.4, 4.3 Hz H-3, H-8

2.574 s - -CH₃ at C-5, C-6

Note: Data sourced from publicly available spectra.[1]

¹³C NMR Data

Detailed experimental ¹³C NMR data with complete peak assignments for 5,6-Dimethyl-1,10-
phenanthroline is not readily available in the public domain. For comparison, the aromatic

carbons in phenanthroline derivatives typically resonate in the range of 120-150 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 5,6-Dimethyl-1,10-phenanthroline displays characteristic absorption

bands corresponding to the vibrations of its aromatic rings and methyl substituents. While a

detailed peak-by-peak assignment is not available, the following table lists the expected

vibrational modes based on the analysis of phenanthroline and its derivatives.

Wavenumber (cm⁻¹) Vibrational Mode

~3050 C-H stretching (aromatic)

~2950 C-H stretching (methyl)

1600-1585 C=C and C=N stretching (in-ring)

1500-1400 C=C and C=N stretching (in-ring)

900-675 C-H out-of-plane bending

Note: The presence of a Nujol mull or ATR-IR spectrum has been noted in spectral databases.

[2][3]
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption maxima (λmax) for 5,6-Dimethyl-1,10-phenanthroline are not

explicitly detailed in the available literature. However, the parent compound, 1,10-

phenanthroline, exhibits strong absorptions in the UV region, and it is expected that 5,6-
Dimethyl-1,10-phenanthroline will have a similar absorption profile due to its analogous π-

conjugated system. The electronic spectrum of 1,10-phenanthroline shows bands at

approximately 236 nm and 261 nm, which are attributed to π → π* transitions.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-20 mg of 5,6-Dimethyl-1,10-phenanthroline.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Ensure complete dissolution by gentle vortexing or sonication.

Transfer the solution to a clean 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for

chemical shift referencing.

Instrument Parameters (¹H NMR):

Spectrometer: 300-500 MHz

Pulse Program: Standard single-pulse experiment

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds
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Number of Scans: 16-64

Temperature: 298 K

Instrument Parameters (¹³C NMR):

Spectrometer: 75-125 MHz

Pulse Program: Proton-decoupled pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds

Number of Scans: 1024 or more, depending on sample concentration

Temperature: 298 K

IR Spectroscopy (FTIR)
KBr Pellet Method:

Thoroughly dry a small amount of potassium bromide (KBr) powder.

Grind approximately 1-2 mg of 5,6-Dimethyl-1,10-phenanthroline with 100-200 mg of the

dry KBr powder using an agate mortar and pestle until a fine, homogeneous mixture is

obtained.

Place the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Attenuated Total Reflectance (ATR) Method:
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum with the clean, empty ATR crystal.

Place a small amount of the solid 5,6-Dimethyl-1,10-phenanthroline sample directly onto

the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 5,6-Dimethyl-1,10-phenanthroline of a known concentration in

a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

From the stock solution, prepare a series of dilutions to a concentration range that gives an

absorbance reading between 0.1 and 1.0.

Use a quartz cuvette with a 1 cm path length.

Measurement Protocol:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Fill the cuvette with the pure solvent to be used as a blank.
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Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Rinse the cuvette with the sample solution.

Fill the cuvette with the sample solution and place it in the spectrophotometer.

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 5,6-Dimethyl-1,10-phenanthroline.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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